Piperilate hydrochloride

Description

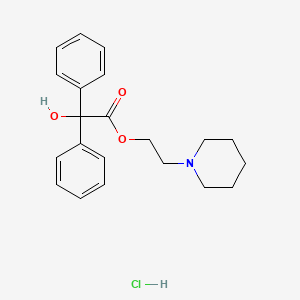

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3.ClH/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,24H,3,8-9,14-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVKLBBPLUXEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047850 | |

| Record name | Piperilate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4544-15-4 | |

| Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4544-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Offterror | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperilate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPETHANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OS4SZ89Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Piperilate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperilate (B1221453) hydrochloride is a pharmacological agent recognized for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a detailed examination of its core mechanism of action, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors. The document synthesizes available quantitative data, outlines relevant experimental protocols for assessing its activity, and presents visual diagrams of its signaling pathway and associated experimental workflows to support further research and drug development.

Introduction

Piperilate hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent primarily utilized for its ability to alleviate spastic pain and hypermotility in the gastrointestinal tract.[1][3] Its therapeutic effects stem from its capacity to antagonize the action of acetylcholine at muscarinic receptors, thereby reducing smooth muscle contractions and secretions.[1] This guide delves into the molecular interactions and physiological consequences of this compound's activity.

Pharmacodynamics: Core Mechanism of Action

The primary mechanism of action of this compound is its competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating involuntary bodily functions, including smooth muscle contraction in the gastrointestinal tract and secretion from various glands.[1]

By binding to and blocking these muscarinic receptors, this compound inhibits the effects of acetylcholine.[1] This blockade leads to a reduction in the frequency and intensity of smooth muscle contractions, resulting in an antispasmodic effect.[1] Furthermore, its anticholinergic action extends to a reduction in bodily secretions, such as saliva and gastric acid.[1]

Signaling Pathway

The interaction of this compound with muscarinic receptors interrupts the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by acetylcholine. In the context of gastrointestinal smooth muscle, M3 receptors are predominantly involved. The binding of acetylcholine to M3 receptors typically activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which, along with DAG-mediated activation of protein kinase C (PKC), results in smooth muscle contraction. This compound, by blocking the receptor, prevents these downstream events.

Caption: Antagonistic action of Piperilate HCl on the M3 muscarinic receptor signaling pathway.

Quantitative Data

| Parameter | Value | Species | Assay | Reference |

| EC₅₀ | 11.33 mg/kg | Mice | Antagonism of oxotremorine-induced salivation | [4] |

| EC₅₀ | 29.42 mg/kg | Mice | Antagonism of oxotremorine-induced tremor | [4] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the assays used to characterize its anticholinergic activity, the following methodologies are representative of the experimental approaches employed.

Muscarinic Receptor Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to muscarinic receptors using a radioligand competition assay.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Tissue homogenate containing muscarinic receptors (e.g., rodent brain or cells expressing specific mAChR subtypes).

-

Radioligand (e.g., [³H]N-methylscopolamine).

-

This compound (test compound).

-

Atropine (positive control/displacer).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Tissue Preparation: Prepare a membrane suspension from the chosen tissue source. Determine the protein concentration of the suspension.

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of atropine).

-

Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 21-25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive muscarinic receptor binding assay.

In Vivo Antagonism of Oxotremorine-Induced Effects in Mice

This protocol describes a method to assess the central and peripheral anticholinergic activity of a compound by measuring its ability to inhibit the effects of the muscarinic agonist oxotremorine (B1194727).

Objective: To determine the in vivo anticholinergic efficacy (EC₅₀) of this compound.

Materials:

-

Male mice.

-

This compound.

-

Oxotremorine sesquifumarate.

-

Vehicle (e.g., saline).

-

Observation cages.

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory environment before the experiment.

-

Drug Administration: Administer various doses of this compound (or vehicle for the control group) via intraperitoneal (i.p.) injection.

-

Observation Period: Place the mice in individual observation cages.

-

Oxotremorine Challenge: After a set pretreatment time (e.g., 15-30 minutes), administer a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg) to induce cholinergic effects.[4]

-

Symptom Scoring: At specific time points after the oxotremorine injection (e.g., 5, 10, and 15 minutes), observe and score the severity of tremor and the presence of salivation.[4] Tremor can be scored on a scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe). Salivation can be scored as present or absent.

-

Data Analysis: For each dose of this compound, calculate the total tremor score and the percentage of mice exhibiting salivation. Plot the dose-response curve and determine the EC₅₀ value, which is the dose required to produce 50% of the maximal inhibitory effect.

Conclusion

This compound exerts its therapeutic effects as a smooth muscle relaxant and antispasmodic through its primary mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism blocks the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion. While quantitative data on its binding affinity remain to be fully elucidated in publicly accessible literature, its in vivo anticholinergic efficacy has been established. The experimental protocols outlined provide a framework for further investigation into the pharmacological profile of this compound and similar compounds, aiding in the development of more selective and effective anticholinergic agents.

References

- 1. Central versus peripheral anticholinergic activity as assessed by two in vivo procedures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxotremorine-induced cholinergic syndrome: modifications by levodopa and/or oral cytidine diphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Limitations of the Anticholinergic Activity Assay and Assay-Based Anticholinergic Drug Scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Structural Analogs of Piperilate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of Piperilate hydrochloride, a muscarinic acetylcholine (B1216132) receptor antagonist. The document focuses on the structure-activity relationships (SAR), quantitative pharmacological data, and relevant experimental methodologies for researchers in drug discovery and development.

Introduction to this compound

This compound, with the chemical name 2-(1-piperidinyl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride, is an anticholinergic agent. Its therapeutic effects are primarily mediated by the blockade of muscarinic acetylcholine receptors. The core structure of Piperilate consists of a benzilic acid moiety esterified with a 2-(1-piperidinyl)ethanol side chain. Understanding the structural modifications of this core that influence its pharmacological activity is crucial for the design of novel muscarinic receptor antagonists with improved potency and selectivity.

Structural Analogs and Structure-Activity Relationships (SAR)

The exploration of structural analogs of Piperilate has revealed key determinants for muscarinic receptor affinity and selectivity. Modifications have been explored on both the benzilic acid portion and the piperidine (B6355638) ring.

Modifications of the Acyl Moiety

The diphenylacetyl group of Piperilate is a critical feature for its anticholinergic activity. Structure-activity relationship studies on related tropinyl and piperidinyl esters have shown that the size and electronic character of the acyl side chain significantly influence inhibitory activities at M2 and M3 muscarinic receptors. For M2 receptors, both the size and the electronic character of the side chain are important, accounting for up to 92% of the inhibitory activity. In contrast, M3-inhibitory activities are mainly influenced by the electronic nature of the side chain, with electron-withdrawing groups generally favoring higher activity[1].

Modifications of the Piperidine Ring and N-Substituents

The piperidine moiety and its N-substituent play a crucial role in the interaction with muscarinic receptors. The basicity of the piperidine nitrogen is important for activity. In a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide nitrogen dramatically enhanced anti-acetylcholinesterase activity, a related target in the cholinergic system[2].

Quantitative Data for Piperilate Analogs

The following table summarizes the muscarinic receptor binding affinities for a selection of structural analogs of Piperilate. The data is presented to facilitate comparison of the pharmacological profiles of these compounds.

| Compound ID | Structure | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Reference |

| Piperilate | 2-(1-piperidinyl)ethyl 2-hydroxy-2,2-diphenylacetate | M1, M2, M3, M4, M5 | Data not available in a comparative format | Non-selective | |

| 14a | N-(2-(3-((1-(cyclohexylmethyl)-3-piperidinyl)methylamino)-3-oxopropyl)amino-2-oxoethyl)-3,3,3-triphenylpropionamide | M3 | 0.31 | M1/M3 = 380-fold, M2/M3 = 98-fold, M4/M3 = 45-fold, M5/M3 = 120-fold | [3] |

| Caramiphen (B1668299) | 1-Phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 1.2 | M1 selective (26-fold over M2) | [4] |

| p-Nitro-caramiphen | p-Nitro-phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 5.52 | M1 selective | [4] |

| p-Iodo-caramiphen | p-Iodo-phenylcyclopentane-1-carboxylic acid 2-(diethylamino)ethyl ester | M1 | 2.11 | M1 selective | [4] |

Experimental Protocols

Radioligand Binding Assays for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate buffered saline (PBS), pH 7.4.

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound in the assay buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.

-

After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

Objective: To determine the potency (pA2 value) of a competitive antagonist.

Materials:

-

Isolated tissue preparation expressing the target muscarinic receptor subtype (e.g., guinea pig ileum for M3 receptors).

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist (e.g., carbachol (B1668302) or acetylcholine).

-

Antagonist (test compound) at various concentrations.

-

Isotonic transducer and data acquisition system.

Procedure:

-

Mount the isolated tissue in the organ bath and allow it to equilibrate under a resting tension.

-

Obtain a cumulative concentration-response curve for the agonist.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a known concentration of the antagonist for a predetermined period.

-

Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

-

Repeat steps 3-5 with increasing concentrations of the antagonist.

-

The concentration-response curves for the agonist in the presence of a competitive antagonist should show a parallel rightward shift.

-

Calculate the dose ratio (DR) for each antagonist concentration, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[5][6]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Piperilate and its analogs act as antagonists at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for the characterization of a novel Piperilate analog as a muscarinic receptor antagonist.

References

- 1. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic receptor binding profile of para-substituted caramiphen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Muscarinic Receptor Antagonism of Piperilate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperilate (B1221453) hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent utilized for its spasmolytic effects, primarily targeting the smooth muscle of the gastrointestinal tract. As an anticholinergic drug, its mechanism of action is centered on the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the muscarinic receptor antagonism of piperilate hydrochloride, including its mechanism of action, relevant experimental protocols for characterization, and the associated intracellular signaling pathways. While specific quantitative binding data for this compound across all muscarinic receptor subtypes is not extensively available in public literature, this guide contextualizes its function based on the known pharmacology of antimuscarinics in the gastrointestinal system and provides the methodological framework for its further investigation.

Introduction to this compound

This compound is a tertiary amine antimuscarinic agent. Its therapeutic action is derived from its ability to block the effects of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle tone and contractility, as well as diminished glandular secretions.[1] This makes it effective in the treatment of conditions characterized by gastrointestinal hypermotility and spasms.

Chemical Structure:

-

IUPAC Name: 2-(1-piperidyl)ethyl 2-hydroxy-2,2-diphenylacetate hydrochloride

-

Molecular Formula: C₂₁H₂₆ClNO₃

-

Molecular Weight: 375.9 g/mol

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of muscarinic acetylcholine receptors.[1] Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). In the gastrointestinal tract, the M2 and M3 subtypes are predominantly expressed in smooth muscle, with the M3 receptor being the primary mediator of smooth muscle contraction.[2] M1 receptors are also present in parasympathetic ganglia.[2]

By binding to these receptors, this compound prevents acetylcholine from exerting its physiological effects, which include increased intracellular calcium concentrations and subsequent smooth muscle contraction. The antagonism of M3 receptors on smooth muscle cells is the principal contributor to its spasmolytic effect.[2]

Quantitative Data

Table 1: In Vivo Efficacy of this compound

| Parameter | Agonist | Effect Measured | Animal Model | EC₅₀ (mg/kg, i.p.) |

| Anticholinergic Activity | Oxotremorine | Salivation | Mouse | 11.33 |

| Anticholinergic Activity | Oxotremorine | Tremor | Mouse | 29.42 |

Table 2: Comparative Muscarinic Receptor Binding Affinities (pKi) of Reference Antagonists

| Antagonist | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Atropine | 8.9 | 9.0 | 9.2 | 8.9 | 8.8 |

| Pirenzepine | 8.1 | 6.7 | 6.8 | 7.3 | 7.0 |

| Darifenacin | 7.7 | 7.8 | 8.8 | 8.0 | 8.2 |

| Tolterodine | 8.7 | 9.1 | 9.0 | 8.7 | 8.8 |

Note: The comparative data for reference antagonists is compiled from various sources and is intended for contextual purposes only. The absence of data for this compound highlights a key area for future research.

Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by this compound interrupts key intracellular signaling cascades. The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct downstream effects.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction and glandular secretion.[3] DAG activates protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[5] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can counteract the smooth muscle relaxing effects of agents that increase cAMP.

Below are Graphviz diagrams illustrating these signaling pathways.

Caption: Gq-protein coupled muscarinic receptor signaling pathway.

Caption: Gi-protein coupled muscarinic receptor signaling pathway.

Experimental Protocols

The characterization of this compound's muscarinic receptor antagonism involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist.

-

Objective: To determine the inhibition constant (Ki) of this compound at M1-M5 muscarinic receptors.

-

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Non-specific binding control: Atropine (1 µM).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of this compound or vehicle.

-

For total binding wells, add only membranes and radioligand.

-

For non-specific binding wells, add membranes, radioligand, and a saturating concentration of atropine.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Muscarinic agonists and antagonists: effects on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 5. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

In-Depth Technical Guide: Antispasmodic Properties of Piperilate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperilate hydrochloride is a pharmacological agent recognized for its antispasmodic effects, primarily attributed to its anticholinergic properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and quantitative data associated with the antispasmodic action of this compound. The primary mechanism involves the competitive antagonism of muscarinic acetylcholine (B1216132) receptors in smooth muscle, leading to muscle relaxation and the alleviation of spasms. This document details the signaling pathways, experimental protocols used to characterize its activity, and summarizes the available quantitative efficacy data.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The principal mechanism underlying the antispasmodic properties of this compound is its action as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[1] In the parasympathetic nervous system, ACh is a key neurotransmitter that binds to muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction.[1] this compound competitively blocks the binding of ACh to these receptors, thereby inhibiting the downstream signaling pathways that cause smooth muscle contraction.[1] This results in smooth muscle relaxation and a reduction in the frequency and intensity of spasms, particularly in the gastrointestinal tract.[1]

The binding of acetylcholine to muscarinic receptors, predominantly the M3 subtype in smooth muscle, activates a Gq/11 G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction. This compound, by blocking the initial binding of ACh to the M3 receptor, effectively abrogates this entire signaling cascade.

Signaling Pathway Diagram

Quantitative Data

The anticholinergic activity of Piperilate has been quantified in vivo. The following table summarizes the available data on its efficacy in antagonizing the effects of a muscarinic agonist.

| Parameter | Value | Species | Experimental Model | Reference |

| EC50 | 11.33 mg/kg | Mouse | Antagonism of oxotremorine-induced salivation | [2] |

| EC50 | 29.42 mg/kg | Mouse | Antagonism of oxotremorine-induced tremor | [2] |

Experimental Protocols

The antispasmodic properties of this compound are typically evaluated using in vitro isolated smooth muscle preparations. A standard methodology involves the use of an isolated guinea pig ileum preparation.

Isolated Guinea Pig Ileum Preparation for Antispasmodic Activity Assessment

Objective: To determine the inhibitory effect of this compound on smooth muscle contractions induced by a spasmogen, such as acetylcholine.

Materials and Methods:

-

Animal and Tissue Preparation: A male guinea pig is euthanized, and a segment of the ileum is excised and placed in Tyrode's solution. The lumen is gently flushed to remove contents, and a 2-3 cm segment is prepared.

-

Organ Bath Setup: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

-

Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 gram, with the Tyrode's solution being replaced every 15 minutes.

-

Induction of Contractions: A cumulative concentration-response curve is established for a standard spasmogen, typically acetylcholine (e.g., 10-9 M to 10-3 M), to determine the submaximal concentration that produces approximately 80% of the maximum contraction (EC80).

-

Antagonist Incubation: The tissue is washed, and after a resting period, a known concentration of this compound is added to the organ bath and incubated for a predetermined period (e.g., 20-30 minutes).

-

Challenge with Spasmogen: In the presence of this compound, the cumulative concentration-response curve for acetylcholine is re-established.

-

Data Analysis: The inhibitory effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve. The data can be used to calculate the IC50 (the concentration of this compound that causes 50% inhibition of the spasmogen-induced contraction) and to perform a Schild plot analysis to determine the pA2 value, which quantifies the antagonist's potency.

Experimental Workflow Diagram

Conclusion

This compound exerts its antispasmodic effects through the well-established mechanism of muscarinic acetylcholine receptor antagonism. This action effectively inhibits smooth muscle contractions, providing relief from spasms. The quantitative data, although limited, supports its anticholinergic activity. The detailed experimental protocol described provides a robust framework for the further in vitro characterization of its spasmolytic properties. Future research should focus on determining the specific muscarinic receptor subtype affinities and generating more comprehensive quantitative data, such as IC50 and pA2 values from isolated tissue studies, to further elucidate its pharmacological profile.

References

In Vivo Effects of Piperilate Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperilate hydrochloride, also known as Pipethanate hydrochloride or Piperidolate hydrochloride, is a compound recognized for its anticholinergic properties. It primarily acts as a muscarinic antagonist, exerting effects on various systems, most notably the gastrointestinal, cardiovascular, and respiratory systems. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound in animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information is intended to support further research and drug development efforts.

Core Pharmacological Effects

This compound's primary mechanism of action is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors. This blockade of parasympathetic nerve impulses leads to a range of physiological responses.

Anticholinergic Activity

The anticholinergic activity of this compound has been quantified in mice through the antagonism of effects induced by the muscarinic agonist oxotremorine (B1194727).

Data Presentation: Anticholinergic Activity of this compound in Mice

| Effect Assessed | Agonist | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| Antagonism of Salivation | Oxotremorine | Male albino mice (18-22 g) | Intraperitoneal (i.p.) | 11.33 | [Not explicitly stated, but inferred from secondary sources] |

| Antagonism of Tremor | Oxotremorine | Male albino mice (18-22 g) | Intraperitoneal (i.p.) | 29.42 | [Not explicitly stated, but inferred from secondary sources] |

Experimental Protocol: Antagonism of Oxotremorine-Induced Effects in Mice

This protocol outlines a general procedure for assessing the anticholinergic activity of a test compound by measuring its ability to counteract the effects of oxotremorine.

-

Animals: Male albino mice weighing 18-22 grams are used.

-

Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Mice are randomly assigned to control and treatment groups.

-

Dosing:

-

The test compound (this compound) is administered intraperitoneally (i.p.) at various doses.

-

A control group receives the vehicle.

-

After a predetermined pretreatment time (e.g., 30 minutes), all animals are challenged with a subcutaneous (s.c.) injection of oxotremorine (e.g., 0.5 mg/kg).

-

-

Observation:

-

Salivation: The degree of salivation is observed and can be quantified by collecting and weighing pre-weighed cotton balls placed in the animals' mouths for a specific duration.

-

Tremor: The intensity of tremors is scored by a trained observer at set time points after the oxotremorine challenge. A rating scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe) can be used.

-

-

Data Analysis: The dose of the test compound that causes a 50% reduction in the oxotremorine-induced effect (ED50) is calculated using appropriate statistical methods, such as probit analysis.

Experimental Workflow: Oxotremorine Antagonism Assay

Caption: Workflow for assessing anticholinergic activity.

Cardiovascular and Respiratory Effects

In rabbits, this compound has been shown to induce hypotension and decrease both respiratory rate and heart rate.

Data Presentation: Cardiovascular and Respiratory Effects in Rabbits

| Parameter | Effect | Animal Model | Route of Administration | Dose | Reference |

| Blood Pressure | Hypotension | Rabbit | Intravenous (i.v.) | 1 mg/kg | [Not explicitly stated, but inferred from secondary sources] |

| Respiration Rate | Decrease | Rabbit | Intravenous (i.v.) | 3 mg/kg | [Not explicitly stated, but inferred from secondary sources] |

| Heart Rate | Decrease | Rabbit | Intravenous (i.v.) | 3 mg/kg | [Not explicitly stated, but inferred from secondary sources] |

Experimental Protocol: Assessment of Cardiovascular and Respiratory Parameters in Rabbits

This protocol provides a general framework for evaluating the effects of a substance on the cardiovascular and respiratory systems in anesthetized rabbits.

-

Animals: Healthy adult rabbits of a specific strain (e.g., New Zealand White) are used.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., a combination of ketamine and xylazine, or urethane) to maintain a stable plane of anesthesia throughout the experiment.

-

Instrumentation:

-

A carotid artery is cannulated for direct measurement of arterial blood pressure using a pressure transducer.

-

A jugular vein is cannulated for intravenous drug administration.

-

ECG electrodes are placed to monitor heart rate and rhythm.

-

A tracheal cannula may be inserted to maintain a patent airway and monitor respiratory rate, often with a pneumotachograph.

-

-

Baseline Measurement: After a stabilization period, baseline cardiovascular and respiratory parameters are recorded.

-

Dosing: this compound is administered intravenously at the desired doses.

-

Data Collection: Blood pressure, heart rate, and respiratory rate are continuously monitored and recorded before, during, and after drug administration.

-

Data Analysis: Changes from baseline values are calculated and analyzed to determine the dose-dependent effects of the compound.

Experimental Workflow: Cardiovascular & Respiratory Assessment

Caption: Workflow for in vivo cardiovascular assessment.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound acts by blocking muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system. The diagram below illustrates the general signaling pathway that is inhibited by this compound.

Signaling Pathway: Muscarinic Receptor Antagonism

Caption: Inhibition of muscarinic receptor signaling.

Acute Toxicity Profile

Data Presentation: Acute Toxicity of Propiverine Hydrochloride (Illustrative Example)

| Animal Model | Route of Administration | Sex | LD50 (mg/kg) | Reference |

| Mice | Oral | Male | 410 | [Not explicitly stated, but inferred from secondary sources] |

| Female | 323 | [Not explicitly stated, but inferred from secondary sources] | ||

| Subcutaneous (s.c.) | Male | 223 | [Not explicitly stated, but inferred from secondary sources] | |

| Female | 283 | [Not explicitly stated, but inferred from secondary sources] | ||

| Intravenous (i.v.) | Male & Female | 36 | [Not explicitly stated, but inferred from secondary sources] | |

| Rats | Oral | Male | 1000 | [Not explicitly stated, but inferred from secondary sources] |

| Female | 1092 | [Not explicitly stated, but inferred from secondary sources] | ||

| Subcutaneous (s.c.) | Male | 1632 | [Not explicitly stated, but inferred from secondary sources] | |

| Female | 1411 | [Not explicitly stated, but inferred from secondary sources] | ||

| Intravenous (i.v.) | Male | 22 | [Not explicitly stated, but inferred from secondary sources] | |

| Female | 25 | [Not explicitly stated, but inferred from secondary sources] | ||

| Dogs | Oral | Male | 987-1137 (Approx. Lethal Dose) | [Not explicitly stated, but inferred from secondary sources] |

| Female | 865-894 (Approx. Lethal Dose) | [Not explicitly stated, but inferred from secondary sources] |

Experimental Protocol: Acute Toxicity (LD50) Determination

This protocol describes a general method for determining the median lethal dose (LD50) of a substance.

-

Animals: Typically, rodents (mice or rats) of both sexes are used.

-

Housing: Animals are housed in standard conditions with free access to food and water.

-

Dosing:

-

The test substance is administered via the desired route (e.g., oral, intravenous, subcutaneous, intraperitoneal) at a range of doses.

-

A control group receives the vehicle.

-

Multiple dose groups are used to establish a dose-response relationship.

-

-

Observation:

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).

-

Observations include changes in behavior, appearance, and physiological functions.

-

-

Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.

-

Data Analysis: The LD50, the dose estimated to be lethal to 50% of the animals, is calculated using statistical methods like the probit or logit method.

Conclusion

This compound demonstrates clear anticholinergic effects in vivo, as evidenced by its antagonism of oxotremorine-induced responses in mice and its impact on the cardiovascular and respiratory systems in rabbits. While quantitative data on its potency in these models are available, a comprehensive acute toxicity profile, particularly LD50 values, remains to be established in the public domain. The experimental protocols and diagrams provided in this guide offer a framework for understanding and further investigating the in vivo pharmacology of this compound. Researchers are encouraged to conduct further studies to fill the existing data gaps, which will be crucial for a complete safety and efficacy assessment of this compound.

Early Research on Piperilate Hydrochloride: A Technical Overview

Introduction

Piperilate hydrochloride, also known as Pipethanate hydrochloride, is a synthetic compound belonging to the class of anticholinergic agents. Early research, primarily conducted in the 1970s, identified its potential as a therapeutic agent due to its effects on the parasympathetic nervous system. This technical guide provides an overview of the foundational research into this compound and its derivatives, focusing on its mechanism of action, pharmacological effects, and the experimental basis for these findings. Due to the limited accessibility of full-text historical articles, this document summarizes the available data and presents generalized experimental frameworks.

Core Concepts: Mechanism of Action

This compound functions as a muscarinic receptor antagonist .[1] Its primary mechanism involves competitively blocking the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors located on the surface of various effector cells, particularly smooth muscle cells.

By inhibiting ACh binding, this compound effectively reduces the activity of the parasympathetic nervous system. This antagonism leads to a decrease in smooth muscle tone and contractility, as well as reduced glandular secretions. This is the basis for its classification as an antispasmodic and anticholinergic agent.[1][2][3]

Signaling Pathway: Muscarinic Receptor Antagonism

The following diagram illustrates the generalized signaling pathway affected by this compound. In a typical scenario, acetylcholine binds to a Gq-coupled muscarinic receptor (e.g., M3), activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. This compound blocks the initial binding of ACh, thereby inhibiting this entire cascade.

Pharmacological Profile

Early studies revealed a range of pharmacological effects for this compound, primarily centered around its anticholinergic properties.

Anticholinergic and Antispasmodic Activity: The primary therapeutic potential of this compound identified in early research was its ability to relax smooth muscle. This antispasmodic effect was demonstrated in vivo through the antagonism of effects induced by cholinergic agents like oxotremorine.[1]

Cardiovascular Effects: Studies in rabbits indicated that intravenous administration of this compound could induce hypotension and decrease both respiration and heart rate.[1] It was also shown to block the vasoconstrictive effects of adrenaline in isolated rabbit auricle preparations, suggesting a potential vasodilatory or sympatholytic action, though the mechanism was not fully elucidated.[1]

Anti-intoxication Effects: A notable area of early investigation was the efficacy of this compound in counteracting organophosphate poisoning. Organophosphates exert their toxicity by irreversibly inhibiting acetylcholinesterase, leading to an excess of acetylcholine and overstimulation of muscarinic and nicotinic receptors. Piperilate was shown to be effective in rescuing mice from such intoxication, presumably by blocking the effects of excess acetylcholine at muscarinic receptors.[1]

Quantitative Pharmacological Data

The available quantitative data from early research is limited. The most cited results come from in vivo studies in mice, assessing the antagonism of oxotremorine-induced symptoms.

| Parameter | Value | Species | Administration | Effect Measured | Reference |

| EC₅₀ | 11.33 mg/kg | Mouse | Intraperitoneal | Antagonism of oxotremorine-induced salivation | [1] |

| EC₅₀ | 29.42 mg/kg | Mouse | Intraperitoneal | Antagonism of oxotremorine-induced tremor | [1] |

Experimental Protocols

In Vivo Anticholinergic Activity Assay (Generalized)

This workflow describes a general procedure for assessing the anticholinergic activity of a compound like this compound in a rodent model.

Isolated Tissue (Smooth Muscle) Assay (Generalized)

To assess antispasmodic effects directly, researchers would have used isolated smooth muscle preparations (e.g., rabbit jejunum or ileum) in an organ bath.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., rabbit jejunum) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.

-

Induction of Contraction: A contractile agent (spasmogen), such as acetylcholine or carbachol, is added to the bath to induce a stable, submaximal contraction.

-

Application of Antagonist: this compound is added cumulatively to the bath, and the degree of relaxation (reduction in the induced contraction) is measured.

-

Data Analysis: Concentration-response curves are plotted to determine the potency of this compound, often expressed as an IC₅₀ (concentration causing 50% inhibition of the contraction) or a pA₂ value.

Research on Derivatives

While the historical context shows a broad interest in piperidine (B6355638) esters as antispasmodic and analgesic agents, specific early research detailing the synthesis and comparative pharmacology of a series of this compound derivatives is not well-documented in currently accessible literature.[2][4] The focus of the available information remains on the parent compound, Pipethanate.

Conclusion

Early research on this compound established its identity as a muscarinic receptor antagonist with clear anticholinergic and antispasmodic properties. In vivo studies demonstrated its efficacy in counteracting cholinergic overstimulation and its influence on the cardiovascular system. While quantitative data from this era is sparse, the foundational work confirmed its pharmacological profile and positioned it within the broader class of piperidine-based therapeutic agents. Further detailed investigation would require access to the original, non-digitized publications from the period.

References

Methodological & Application

Application Notes and Protocols: In Vitro Smooth Muscle Relaxation Assay of Piperilate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperilate (B1221453) hydrochloride, also known as pipethanate hydrochloride, is an antimuscarinic agent with anticholinergic properties. It is primarily recognized for its spasmolytic effects on smooth muscle. These application notes provide a detailed protocol for evaluating the in vitro smooth muscle relaxant activity of piperilate hydrochloride. The described assays are fundamental in preclinical drug development for characterizing the pharmacological profile of spasmolytic compounds.

The protocols outlined below describe the use of isolated rabbit jejunum to assess the inhibitory effect of this compound on both spontaneous contractions and contractions induced by various spasmogens. This allows for the determination of its potency (EC50) and provides insights into its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These values are illustrative and should be determined experimentally.

Table 1: Effect of this compound on Spontaneous Contractions of Isolated Rabbit Jejunum

| Parameter | Value |

| EC50 (M) | [Experimental Value] |

| Maximum Relaxation (%) | [Experimental Value] |

| Hill Slope | [Experimental Value] |

Table 2: Inhibitory Effect of this compound on Carbachol-Induced Contractions in Isolated Rabbit Jejunum

| Parameter | Value |

| IC50 (M) | [Experimental Value] |

| Maximum Inhibition (%) | [Experimental Value] |

| Hill Slope | [Experimental Value] |

Table 3: Inhibitory Effect of this compound on High K+-Induced Contractions in Isolated Rabbit Jejunum

| Parameter | Value |

| IC50 (M) | [Experimental Value] |

| Maximum Inhibition (%) | [Experimental Value] |

| Hill Slope | [Experimental Value] |

Experimental Protocols

Preparation of Isolated Rabbit Jejunum Tissue

Materials:

-

Male New Zealand White rabbits (2-2.5 kg)

-

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

-

Dissection tools (scissors, forceps)

-

Petri dish

Protocol:

-

Humanely euthanize a rabbit according to institutional guidelines.

-

Immediately perform a laparotomy to expose the abdominal cavity.

-

Isolate the jejunum and place it in a Petri dish containing fresh, oxygenated (95% O2 / 5% CO2) Tyrode's solution.

-

Carefully remove the mesentery and empty the luminal contents by gentle flushing with Tyrode's solution.

-

Cut the jejunum into segments of approximately 2 cm in length.

In Vitro Smooth Muscle Relaxation Assay in an Organ Bath

Materials:

-

Isolated rabbit jejunum segments

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

Tyrode's solution

-

95% O2 / 5% CO2 gas mixture

-

This compound stock solution

-

Carbachol (B1668302) stock solution

-

Potassium chloride (KCl) stock solution

Protocol:

-

Mount the jejunum segments in the organ baths containing Tyrode's solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Apply an initial tension of 1 gram to each tissue and allow for an equilibration period of at least 60 minutes. During this period, replace the Tyrode's solution every 15 minutes.[1][2][3]

-

After equilibration, the tissue will exhibit regular spontaneous contractions.

Assay 1: Effect on Spontaneous Contractions

-

Once stable spontaneous contractions are established, add cumulative concentrations of this compound to the organ bath.

-

Allow the tissue to stabilize at each concentration before adding the next.

-

Record the amplitude of contractions at each concentration.

-

Calculate the percentage of relaxation relative to the baseline spontaneous contractions.

Assay 2: Effect on Carbachol-Induced Contractions

-

After the equilibration period, induce a sustained contraction by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

-

Once the contraction reaches a stable plateau, add cumulative concentrations of this compound.

-

Record the relaxation at each concentration of this compound.

-

Calculate the percentage of inhibition of the carbachol-induced contraction.

Assay 3: Effect on High K+-Induced Contractions

-

To investigate the potential involvement of voltage-gated calcium channels, induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) to the organ bath. This is achieved by preparing a Tyrode's solution with an equimolar substitution of NaCl with KCl.

-

Once the contraction is stable, add cumulative concentrations of this compound.

-

Record the relaxation at each concentration.

-

Calculate the percentage of inhibition of the high K+-induced contraction.

Data Analysis

-

Construct concentration-response curves by plotting the percentage of relaxation or inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 (for spontaneous contractions) or IC50 (for induced contractions) values by fitting the data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism).[4][5][6][7] The EC50/IC50 is the concentration of the drug that produces 50% of the maximal response.[5]

Visualization of Workflows and Signaling Pathways

Caption: Experimental workflow for the in vitro smooth muscle relaxation assay.

Caption: Signaling pathways of smooth muscle contraction and relaxation.

References

Application Notes and Protocols for Studying Piperilate Hydrochloride in Organophosphate Poisoning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) poisoning is a major global health concern, resulting from exposure to pesticides and nerve agents. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing a cholinergic crisis characterized by a range of symptoms affecting the central and peripheral nervous systems. Standard treatment typically involves the administration of an anticholinergic agent, such as atropine (B194438), to counteract the effects of excess acetylcholine at muscarinic receptors, and an oxime to reactivate the inhibited AChE.

Recent preclinical evidence has highlighted Piperilate hydrochloride, also known as Pipethanate, as a promising therapeutic candidate for OP poisoning. Studies have shown that this compound, an anticholinergic agent, not only mitigates the symptoms of OP poisoning in animal models but may also offer a higher therapeutic efficacy than the standard treatment, atropine.[1]

These application notes provide a comprehensive overview of the mechanism of action of this compound in the context of OP poisoning and detailed protocols for its preclinical evaluation.

Mechanism of Action in Organophosphate Poisoning

Organophosphate compounds exert their toxic effects by phosphorylating the serine hydroxyl group in the active site of acetylcholinesterase (AChE). This inactivation of AChE leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in the continuous stimulation of muscarinic and nicotinic cholinergic receptors.

The therapeutic intervention with this compound is primarily based on its anticholinergic properties . By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound blocks the effects of the excess acetylcholine, thereby alleviating the muscarinic symptoms of OP poisoning, such as salivation, lacrimation, bronchospasm, and bradycardia. Preclinical studies suggest that this compound's anticholinergic activity, while weaker than atropine in some assays, translates to a superior therapeutic effect in animal models of OP poisoning.[1]

Signaling Pathway of Organophosphate Poisoning and this compound Intervention

Caption: Mechanism of OP poisoning and Piperilate HCl action.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and Atropine in treating organophosphate poisoning in mice, as reported by Faff J, et al. (1976).[1] The study evaluated the therapeutic effect by determining the protective ratio, which is the ratio of the LD50 of the organophosphate in treated animals to the LD50 in untreated animals.

Table 1: Therapeutic Efficacy of this compound vs. Atropine in Organophosphate Poisoning in Mice

| Organophosphate | Treatment (Dose) | Protective Ratio (LD50 Treated / LD50 Untreated) |

| DDVP | This compound | > Atropine |

| Fluostigmine | This compound | > Atropine |

| Phospholine | This compound | > Atropine |

| Paraoxon | This compound | > Atropine |

Note: The exact protective ratios and dosages were not available in the abstract. The table indicates the relative therapeutic effect as reported.

Table 2: Comparative Anticholinergic Activity

| Assay | Compound | Relative Activity |

| Acetylcholine-induced contraction of rat ileum | This compound | Weaker than Atropine |

| Oxotremorine-induced salivation in mice | This compound | Weaker than Atropine |

| Oxotremorine-induced tremor in mice | This compound | Weaker than Atropine |

Note: Specific IC50 or EC50 values were not provided in the abstract.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the context of organophosphate poisoning. These are standardized protocols and should be adapted based on specific research needs and laboratory capabilities.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for Piperilate HCl.

Protocol 1: In Vivo Model of Organophosphate Poisoning

Objective: To evaluate the therapeutic efficacy of this compound in a murine model of acute organophosphate poisoning.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Organophosphate (e.g., Dichlorvos - DDVP)

-

This compound

-

Atropine sulfate (B86663) (positive control)

-

Saline solution (vehicle)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal observation cages

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

-

LD50 Determination of Organophosphate: Determine the 24-hour LD50 of the organophosphate (e.g., DDVP) by administering various doses i.p. to different groups of mice (n=6-8 per group). Observe the animals for 24 hours and record mortality. Calculate the LD50 using a suitable statistical method (e.g., probit analysis).

-

Treatment Groups:

-

Group 1: Vehicle (saline) + Organophosphate (at a predetermined lethal dose, e.g., 2x LD50)

-

Group 2: Atropine sulfate (e.g., 10 mg/kg, i.p.) + Organophosphate

-

Group 3-5: this compound (various doses, e.g., 10, 20, 40 mg/kg, i.p.) + Organophosphate

-

-

Dosing Regimen:

-

Administer the therapeutic agent (this compound or atropine) or vehicle i.p. 15 minutes before the administration of the organophosphate.

-

Administer the organophosphate i.p.

-

-

Observation: Observe the mice continuously for the first 4 hours and then at regular intervals for 24 hours. Record the onset of toxic signs (e.g., tremors, convulsions, salivation, lacrimation) and the time of death.

-

Data Analysis: Calculate the percentage of survival in each group. Determine the protective index of this compound by dividing the LD50 of the organophosphate in the treated group by the LD50 in the control group. Compare the efficacy of this compound with atropine.

Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)

Objective: To determine the effect of this compound on acetylcholinesterase activity in vitro. This assay is primarily to confirm that this compound does not directly inhibit AChE.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer.

-

-

Assay in Microplate:

-

To each well, add:

-

140 µL of phosphate buffer

-

20 µL of DTNB solution

-

10 µL of this compound solution at various concentrations (or buffer for control)

-

10 µL of AChE solution

-

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of AChE inhibition by this compound compared to the control.

Protocol 3: Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound to muscarinic acetylcholine receptors.

Materials:

-

Rat brain tissue homogenate (rich in muscarinic receptors)

-

[3H]-Quinuclidinyl benzilate ([3H]-QNB) - a high-affinity muscarinic antagonist radioligand

-

This compound

-

Atropine (for determining non-specific binding)

-

Scintillation cocktail and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

-

Binding Assay:

-

In test tubes, combine:

-

Aliquots of the membrane preparation

-

A fixed concentration of [3H]-QNB

-

Varying concentrations of this compound (or buffer for total binding, or a high concentration of atropine for non-specific binding).

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound (the concentration that inhibits 50% of specific [3H]-QNB binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 4: Assessment of Anticholinergic Activity (Oxotremorine-Induced Tremor and Salivation)

Objective: To evaluate the in vivo anticholinergic activity of this compound by assessing its ability to antagonize the effects of the muscarinic agonist, oxotremorine (B1194727).

Materials:

-

Male Swiss albino mice (20-25 g)

-

Oxotremorine sesquifumarate

-

This compound

-

Atropine sulfate (positive control)

-

Saline solution (vehicle)

-

Filter paper (for saliva collection)

-

Observation cages

Procedure:

-

Animal Acclimatization and Grouping: As described in Protocol 1.

-

Treatment: Administer this compound (various doses), atropine, or vehicle i.p. 30 minutes before the oxotremorine challenge.

-

Oxotremorine Challenge: Administer oxotremorine (e.g., 0.5 mg/kg, i.p.) to all animals.

-

Observation of Tremors: Immediately after oxotremorine injection, observe each mouse for the presence and severity of tremors for a period of 30 minutes. Score the tremors on a scale (e.g., 0 = no tremor, 1 = mild, 2 = moderate, 3 = severe).

-

Measurement of Salivation:

-

At a set time point after oxotremorine injection (e.g., 15 minutes), place a pre-weighed piece of filter paper in the mouse's mouth for a fixed duration (e.g., 30 seconds).

-

Reweigh the filter paper to determine the amount of saliva produced.

-

-

Data Analysis: Compare the tremor scores and the amount of salivation in the this compound-treated groups with the control and atropine-treated groups. Calculate the dose-dependent inhibition of oxotremorine-induced effects.

Conclusion

This compound presents a promising avenue for the development of more effective treatments for organophosphate poisoning. Its potent anticholinergic activity, coupled with superior in vivo efficacy compared to atropine in preclinical models, warrants further investigation. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of this compound and other novel therapeutic candidates for this life-threatening condition. Further studies should focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy against a broader range of organophosphates and in different animal models.

References

HPLC method for Piperilate hydrochloride quantification

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Piperilate Hydrochloride in Pharmaceutical Formulations

Introduction

This compound is an antimuscarinic agent with antispasmodic properties.[1] Its chemical formula is C21H26ClNO3 and it has a molecular weight of 375.89 g/mol .[1][2] Accurate and precise quantification of this compound in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for routine quality control analysis and stability studies.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to achieve efficient separation and quantification of this compound. The presence of phenyl groups in the structure of this compound allows for sensitive ultraviolet (UV) detection.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724): 20 mM Potassium Dihydrogen Phosphate (B84403) (pH 3.5) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 220 nm |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and robustness.

Table 2: Summary of Method Validation Data

| Validation Parameter | Result |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | |

| - Intraday | < 2.0% |

| - Interday | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Robustness | Robust |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[3][4] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, and thermal and photolytic stress, to identify potential degradation products.[5][6] The developed HPLC method should be able to separate the main peak of this compound from any degradation products, thus ensuring the specificity of the method.

Table 3: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C |

| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C |

| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | 105°C | 48 hours |

| Photolytic Degradation | UV light (254 nm) | 24 hours |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation:

-

Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water.

-

Adjust the pH of the buffer solution to 3.5 using phosphoric acid.

-

Mix the buffer solution with acetonitrile in a 40:60 (v/v) ratio.

-

Degas the mobile phase by sonication or vacuum filtration before use.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the standard stock solution with the mobile phase.

-

2. Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

-

Make up the volume to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

4. Quantification Calculation

The amount of this compound in the sample can be calculated using the following formula:

Where:

-

A_sample = Peak area of the sample

-

A_standard = Peak area of the standard

-

C_standard = Concentration of the standard (mg/mL)

-

V_sample = Final volume of the sample preparation (mL)

-

W_sample = Weight of the sample powder taken (mg)

-

W_avg_tablet = Average weight of one tablet (mg)

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship of HPLC method development, validation, and application.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpp.com [ijrpp.com]

Application Notes and Protocols for Piperilate Hydrochloride in Isolated Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Piperilate hydrochloride in isolated organ bath experiments to characterize its antispasmodic and anticholinergic properties. The protocols outlined below are designed to ensure robust and reproducible results for researchers investigating smooth muscle physiology and pharmacology.

Introduction

This compound, also known as Pipethanate hydrochloride, is an antimuscarinic agent with potent antispasmodic effects. It is primarily used to alleviate spastic pain associated with the gastrointestinal system. Its mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation. Isolated organ bath experiments are a classical and effective in vitro method to quantify the pharmacological activity of compounds like this compound on various smooth muscle tissues.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). In smooth muscle tissues, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors, initiating a signaling cascade that leads to muscle contraction. This compound blocks this binding, thereby inhibiting the contractile response and inducing smooth muscle relaxation.